Brain Penetration Deficit: Hydroxynefazodone Cannot Recapitulate CNS Target Engagement of Nefazodone
Hydroxynefazodone (OHNFZ) shows a profound brain penetration deficit compared to its parent nefazodone and co-metabolite mCPP, directly contradicting any assumption of functional interchangeability. In rodent studies, brain concentrations of OHNFZ after intraperitoneal nefazodone administration (30 mg/kg) were undetectable or less than 10% of plasma concentrations, confirming poor blood-brain barrier permeability [1]. In contrast, nefazodone rapidly entered the brain, though its brain concentrations were exceeded by those of mCPP (metabolic ratios of 47 in mouse and 10 in rat) [2]. This means that at therapeutically relevant nefazodone doses, hydroxynefazodone contributes negligibly to direct central 5-HT2A receptor antagonism in vivo; its observed in vivo serotonergic activity is primarily mediated by its metabolic conversion to mCPP [3].
| Evidence Dimension | Brain/plasma concentration ratio (rodent, 30 mg/kg i.p. nefazodone) |
|---|---|
| Target Compound Data | Brain concentration <10% of plasma concentration; undetectable in brain in many samples |
| Comparator Or Baseline | Nefazodone: rapid brain entry detectable; mCPP: metabolic brain/plasma ratio of 47 (mouse) and 10 (rat) |
| Quantified Difference | Hydroxynefazodone brain exposure is ≤10% of its own plasma exposure, whereas mCPP achieves brain concentrations 10- to 47-fold higher than nefazodone's plasma levels depending on species |
| Conditions | Rodent model (mouse and rat); single 30 mg/kg i.p. nefazodone dose; brain and plasma sampled at multiple timepoints |
Why This Matters
Procurement of hydroxynefazodone as a standalone for in vivo CNS pharmacology will yield no direct central target engagement at standard doses; for CNS studies, mCPP or nefazodone itself must be acquired instead.
- [1] Nacca A, et al. Brain-to-blood partition and in vivo inhibition of 5-hydroxytryptamine reuptake and quipazine-mediated behaviour of nefazodone and its main active metabolites in rodents. Br J Pharmacol. 1998;125(7):1617-23. View Source
- [2] Nacca A, et al. Brain-to-blood partition and in vivo inhibition of 5-hydroxytryptamine reuptake and quipazine-mediated behaviour of nefazodone and its main active metabolites in rodents. Br J Pharmacol. 1998;125(7):1617-23. View Source
- [3] Schatzberg AF, Nemeroff CB. The American Psychiatric Association Publishing Textbook of Psychopharmacology. 5th ed. Arlington, VA: American Psychiatric Association Publishing; 2017. (Hydroxynefazodone brain-to-plasma ratio excerpt). View Source
